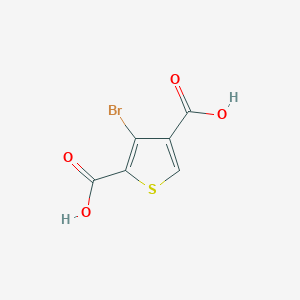
3-Bromothiophene-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromothiophene-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S. It has a molecular weight of 251.06 g/mol. It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of zinc dust and acetic acid. The mixture is heated to reflux, and 2,3,5-tribromothiophene is added dropwise. The mixture is then refluxed for 3 hours. After distillation, the organic layer is separated, washed, and dried over calcium chloride. The product is then fractionated to yield 3-Bromothiophene .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted at the 3-position with a bromine atom and at the 2 and 4-positions with carboxylic acid groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.06 g/mol. The compound is white to light yellow in color and appears as a crystal powder .Wirkmechanismus
The mechanism of action of 3-Bromothiophene-2,4-dicarboxylic acid is not well understood. However, it is believed to interact with various biological molecules such as enzymes, receptors, and proteins. This interaction leads to the modulation of various biochemical pathways in the body.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties. It also exhibits antitumor activity and has potential applications in cancer therapy. Additionally, it has been found to possess antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Bromothiophene-2,4-dicarboxylic acid is its easy synthesis and purification. Additionally, it is a versatile building block that can be used for the synthesis of various organic compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are various future directions for the research and application of 3-Bromothiophene-2,4-dicarboxylic acid. One potential direction is the synthesis of novel organic compounds with potential applications in drug discovery and development. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields such as medicine and agriculture.
Conclusion
In conclusion, this compound is a versatile organic compound that has various applications in scientific research. Its easy synthesis and purification make it a popular building block for the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Bromothiophene-2,4-dicarboxylic acid involves the reaction of 3-bromothiophene with maleic anhydride in the presence of a catalyst such as zinc chloride. The reaction leads to the formation of a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Bromothiophene-2,4-dicarboxylic acid has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry studies. Additionally, it is used as a starting material for the synthesis of potential drugs and pharmaceuticals.
Safety and Hazards
3-Bromothiophene-2,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
3-bromothiophene-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPKIVWBXQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356023 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57233-98-4 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)



![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)


![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)

